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Compound of Interest

Compound Name: 3-Amino-1,2-oxaborepan-2-ol

Cat. No.: B15217122 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

structural differences between heterocyclic scaffolds is paramount for rational drug design. This

guide provides a detailed structural and functional comparison of oxaborepanes and

oxaborinanes, seven- and six-membered oxygen- and boron-containing saturated

heterocycles, respectively. While direct comparative studies are limited, this document

synthesizes available data from related compounds and computational studies to offer valuable

insights.

Structural Comparison: Ring Conformation and Key
Parameters
The defining difference between oxaborepanes and oxaborinanes lies in their ring size, which

dictates their conformational flexibility and, consequently, their interaction with biological

targets.

Oxaborinanes, as six-membered rings, tend to adopt well-defined, low-energy conformations,

primarily the chair conformation. This conformation minimizes both angle strain and torsional

strain, with substituents occupying either axial or equatorial positions. The chair conformation

of cyclohexane is a well-studied analogue, and the introduction of a boron and oxygen atom

into the ring is expected to influence bond lengths and angles, but the fundamental chair-like

geometry is likely to be preserved in many derivatives.
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Oxaborepanes, being seven-membered rings, exhibit greater conformational flexibility. They

can exist in a variety of conformations, such as the boat and twist-boat forms, which are often

in dynamic equilibrium. This increased flexibility can be advantageous in drug design, allowing

the molecule to adapt to the binding pocket of a target protein. However, it can also come at an

entropic cost upon binding.

Due to the scarcity of direct crystallographic data for the parent, unsubstituted oxaborepane

and oxaborinane, the following table summarizes expected and reported ranges for key

structural parameters based on studies of related substituted derivatives and computational

models.

Parameter
Oxaborinane (6-membered
ring)

Oxaborepane (7-
membered ring)

Predominant Conformation Chair Boat, Twist-Boat

B-O Bond Length (Å) ~1.35 - 1.45 ~1.35 - 1.45

B-C Bond Length (Å) ~1.55 - 1.60 ~1.55 - 1.60

C-O Bond Length (Å) ~1.40 - 1.45 ~1.40 - 1.45

C-C Bond Length (Å) ~1.50 - 1.55 ~1.50 - 1.55

Ring Puckering Amplitude (Q) Lower Higher

Note: The bond lengths are typical values and can vary depending on the substitution pattern

and the specific isomer (e.g., 1,2-, 1,3-, or 1,4-oxaborinane/oxaborepane). The ring puckering

amplitude (Q) is a measure of the deviation from planarity; a higher value indicates a more

puckered and flexible ring.

Experimental Protocols and Characterization
The synthesis and characterization of oxaborepanes and oxaborinanes involve specific

experimental protocols.
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The synthesis of these heterocycles often involves multi-step procedures. Common strategies

include:

Ring-closing metathesis (RCM): A powerful method for the formation of cyclic structures.

Hydroboration/oxidation reactions: To introduce the boron and oxygen functionalities.

Cyclization of functionalized precursors: Utilizing diols and boronic acids or their derivatives.

Experimental Protocol: Illustrative Synthesis of a Substituted Oxaborinane Derivative

A general procedure for the synthesis of a substituted 1,3-oxaborinane could involve the

following steps:

Preparation of the Diol: A suitably substituted 1,3-diol is synthesized or obtained

commercially.

Reaction with a Boronic Acid: The diol is reacted with a boronic acid (R-B(OH)₂) in an

appropriate solvent (e.g., toluene, THF) under dehydrating conditions (e.g., using a Dean-

Stark apparatus or molecular sieves).

Purification: The resulting oxaborinane is purified using standard techniques such as column

chromatography or recrystallization.

Characterization
The structural elucidation of oxaborepanes and oxaborinanes relies on a combination of

spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: Provide information about the carbon-hydrogen framework of the

molecule.

¹¹B NMR: This is a crucial technique for boron-containing compounds. The chemical shift

in ¹¹B NMR provides insight into the coordination state and electronic environment of the

boron atom. For tricoordinate boron in oxaborinanes and oxaborepanes, the chemical

shifts typically appear in a characteristic downfield region.
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Mass Spectrometry (MS): Determines the molecular weight and provides information about

the fragmentation pattern, aiding in structural confirmation.

X-ray Crystallography: Provides the most definitive structural information, including bond

lengths, bond angles, and the solid-state conformation of the molecule.

Visualization of Key Concepts
To visually represent the concepts discussed, the following diagrams have been generated

using the DOT language.
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Caption: A simplified workflow for the synthesis of a substituted 1,3-oxaborinane.
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Conformational Flexibility Comparison
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Caption: Conformational preferences of oxaborinanes versus oxaborepanes.

Biological Activity and Drug Development Potential
Both oxaborinanes and oxaborepanes have garnered interest in drug discovery due to the

unique properties of boron. The empty p-orbital on the boron atom can engage in reversible

covalent interactions with biological nucleophiles, such as the hydroxyl groups of serine

residues in enzymes.

Antimicrobial and Antifungal Activity: Benzoxaboroles, which contain an oxaborinane ring

fused to a benzene ring, have shown significant promise as antimicrobial and antifungal

agents.[1][2] For example, tavaborole is an FDA-approved antifungal agent for the treatment

of onychomycosis. The activity of these compounds is often attributed to the inhibition of

essential enzymes like leucyl-tRNA synthetase. While less explored, oxaborepanes are also

being investigated for their potential as antimicrobial agents. The larger, more flexible ring of

oxaborepanes may allow for interactions with different target proteins or binding pockets.
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Enzyme Inhibition: The ability of the boron atom to form stable adducts makes these

heterocycles attractive candidates for enzyme inhibitors. The specific geometry and flexibility

of the ring system will play a crucial role in determining the binding affinity and selectivity for

a particular enzyme.

Conclusion
The choice between an oxaborepane and an oxaborinane scaffold in a drug discovery program

will depend on the specific therapeutic target and desired properties. Oxaborinanes offer a

more conformationally restricted and predictable scaffold, which can be advantageous for

achieving high binding affinity and selectivity. In contrast, the greater conformational flexibility of

oxaborepanes may be beneficial for exploring a wider range of binding modes and for adapting

to more dynamic binding sites. Further research, including the synthesis and detailed structural

analysis of a wider range of derivatives, is needed to fully unlock the therapeutic potential of

these intriguing boron-containing heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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